molecular formula C6H11NO4 B13491878 (2S,3S)-2-acetamido-3-hydroxybutanoic acid

(2S,3S)-2-acetamido-3-hydroxybutanoic acid

Katalognummer: B13491878
Molekulargewicht: 161.16 g/mol
InChI-Schlüssel: PEDXUVCGOLSNLQ-UCORVYFPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3S)-2-acetamido-3-hydroxybutanoic acid is a chiral amino acid derivative that plays a significant role in various biochemical processes. This compound is known for its unique stereochemistry, which contributes to its biological activity and its utility in synthetic organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-acetamido-3-hydroxybutanoic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method is the reduction of a corresponding keto acid using chiral catalysts or enzymes. For example, the reduction of (2S,3S)-2-chloro-3-hydroxy ester compounds can be achieved using engineered bacteria containing specific reductases .

Industrial Production Methods

Industrial production of this compound often involves biocatalytic processes due to their high selectivity and efficiency. These processes utilize microorganisms or enzymes to catalyze the reduction of precursor compounds under controlled conditions, ensuring high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S)-2-acetamido-3-hydroxybutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule, such as the hydroxyl and acetamido groups.

Common Reagents and Conditions

    Oxidation: Oxidation of the hydroxyl group can be achieved using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a metal catalyst or enzymatic reduction using specific reductases.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a keto acid, while reduction can yield various stereoisomers of the original compound .

Wissenschaftliche Forschungsanwendungen

(2S,3S)-2-acetamido-3-hydroxybutanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2S,3S)-2-acetamido-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and modulating biochemical pathways. This interaction can lead to various biological effects, including inhibition or activation of enzymatic reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (2S,3S)-2-acetamido-3-hydroxybutanoic acid apart from similar compounds is its specific stereochemistry, which imparts unique biological activity and chemical reactivity. This makes it particularly valuable in the synthesis of chiral molecules and in studies of enzyme-substrate interactions.

Eigenschaften

Molekularformel

C6H11NO4

Molekulargewicht

161.16 g/mol

IUPAC-Name

(2S,3S)-2-acetamido-3-hydroxybutanoic acid

InChI

InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5-/m0/s1

InChI-Schlüssel

PEDXUVCGOLSNLQ-UCORVYFPSA-N

Isomerische SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)C)O

Kanonische SMILES

CC(C(C(=O)O)NC(=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.